Boc-3,5-Dibromo-D-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Boc-3,5-Dibromo-D-tyrosine is a chemical compound with the molecular formula C14H17Br2NO5 . It is a white to off-white powder .
Molecular Structure Analysis
The molecular weight of Boc-3,5-Dibromo-D-tyrosine is 439.1 . The IUPAC name for this compound is (2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .Physical And Chemical Properties Analysis
Boc-3,5-Dibromo-D-tyrosine is a white to off-white powder . It has a melting point of 139 - 143 C . The compound should be stored at 0 - 8 C .Scientific Research Applications
Synthesis and Chemical Applications
- The development of synthetic methods for unnatural amino acids like Boc-3,5-Dibromo-D-tyrosine is crucial for creating opioid peptidomimetics. These compounds show superior potency due to the incorporation of unnatural tyrosine derivatives, demonstrating the significance of Boc-3,5-Dibromo-D-tyrosine in medicinal chemistry (Bender et al., 2015).
- An alternative method for preparing dityrosine using horseradish peroxidase (HRP)-catalyzed oxidation highlights the role of Boc-protected tyrosine derivatives in the synthesis of biomarkers for oxidative protein damage and selective proteolysis (Lee et al., 2011).
- Research on tert-Butoxycarbonylation of tyrosine with di-tert-butyl pyrocarbonate emphasizes the utility of Boc-protected tyrosine derivatives in obtaining N-tert-butoxycarbonyl (Boc) derivatives of amino acids, facilitating the synthesis of complex molecules (Pozdnev, 2004).
Therapeutic Potential
- The halogenated aromatic amino acid 3,5-dibromo-d-tyrosine (3,5-DBr-d-Tyr) has been studied in rat models of stroke and epileptic seizures. Its administration significantly improved neurological function and reduced infarct volume in the brain, demonstrating its potential as a novel therapeutic direction for stroke and seizures without significant side effects (Cao et al., 2011).
properties
IUPAC Name |
(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKNCGRWSBGBKP-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679410 |
Source
|
Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3,5-Dibromo-D-tyrosine | |
CAS RN |
204692-75-1 |
Source
|
Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.